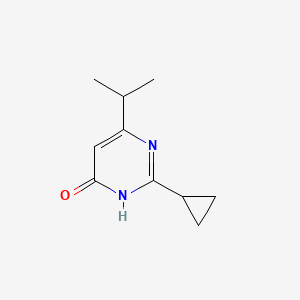
2-シクロプロピル-6-イソプロピルピリミジン-4-オール
説明
2-Cyclopropyl-6-isopropylpyrimidin-4-ol is a useful research compound. Its molecular formula is C10H14N2O and its molecular weight is 178.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Cyclopropyl-6-isopropylpyrimidin-4-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Cyclopropyl-6-isopropylpyrimidin-4-ol including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
抗菌および抗真菌用途
2-シクロプロピル-6-イソプロピルピリミジン-4-オール: は、抗菌および抗真菌特性を持つ可能性のある化合物として特定されています。 これは、病原体の核酸合成を阻害し、その増殖を阻害することが知られているピリミジンコアによるものです .
抗がん活性
この化合物は、抗がん活性を示すことが知られている他のピリミジン誘導体と構造的に類似しているため、このような特性を持っている可能性もあります。 特定のがん細胞株を標的にし、その作用機序を理解するために、その有効性を調べるための研究が進められています .
農業化学物質
農業において、2-シクロプロピル-6-イソプロピルピリミジン-4-オールは、新しい殺虫剤や除草剤を開発するために使用できます。 その分子構造は、特定の害虫や雑草を標的にするように調整することができ、従来の化学物質に比べて環境にやさしい代替手段を提供します .
心臓血管研究
ピリミジン誘導体は、血圧調節などの心臓血管の利点と関連付けられています。 この化合物は、高血圧やその他の心臓血管の病気を管理するのに役立つ新しい薬剤を開発するための前駆体となる可能性があります .
神経保護剤
2-シクロプロピル-6-イソプロピルピリミジン-4-オールが神経保護剤として役立つ可能性があります。 神経伝達物質系を調節したり、神経組織を損傷から保護したりする可能性は、神経変性疾患の治療のための候補となります .
環境修復
最後に、この化合物は、特に汚染物質の分解のための新しい材料やプロセスの開発において、環境科学で応用が見いだされる可能性があります。 その化学的特性は、有害物質を毒性の低い形態に分解するために利用できます .
作用機序
Target of Action
The primary target of 2-Cyclopropyl-6-isopropylpyrimidin-4-ol is homogentisate solanesyltransferase (HST) . HST is a downstream enzyme of 4-hydroxyphenylpyruvate dioxygenase in the plastoquinone biosynthesis pathway .
Mode of Action
2-Cyclopropyl-6-isopropylpyrimidin-4-ol interacts with its target, HST, and inhibits its function . This inhibition results in significant accumulation of homogentisate and a reduction in the level of plastoquinone . A metabolite of 2-Cyclopropyl-6-isopropylpyrimidin-4-ol, des-morpholinocarbonyl cyclopyrimorate (DMC), was detected in plants . In vitro assays showed that HST was strongly inhibited by DMC and weakly by 2-Cyclopropyl-6-isopropylpyrimidin-4-ol .
Biochemical Pathways
The compound affects the plastoquinone biosynthesis pathway . By inhibiting HST, it disrupts the normal flow of this pathway, leading to an accumulation of homogentisate and a decrease in plastoquinone .
Result of Action
The inhibition of HST by 2-Cyclopropyl-6-isopropylpyrimidin-4-ol leads to bleaching symptoms in Arabidopsis thaliana, similar to those caused by existing carotenoid biosynthesis inhibitors . This indicates that the compound’s action results in visible physiological changes in the organism.
生化学分析
Biochemical Properties
2-Cyclopropyl-6-isopropylpyrimidin-4-ol plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. This compound has been shown to interact with enzymes such as kinases and phosphatases, which are crucial for regulating cellular processes. The nature of these interactions often involves the binding of 2-Cyclopropyl-6-isopropylpyrimidin-4-ol to the active sites of these enzymes, thereby modulating their activity. Additionally, this compound can form hydrogen bonds and hydrophobic interactions with specific amino acid residues in proteins, influencing their conformation and function .
Cellular Effects
2-Cyclopropyl-6-isopropylpyrimidin-4-ol has been observed to affect various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can activate or inhibit specific signaling pathways, leading to changes in cellular responses such as proliferation, differentiation, and apoptosis. Furthermore, 2-Cyclopropyl-6-isopropylpyrimidin-4-ol can alter gene expression by interacting with transcription factors and other regulatory proteins, thereby affecting the transcription of target genes .
Molecular Mechanism
The molecular mechanism of action of 2-Cyclopropyl-6-isopropylpyrimidin-4-ol involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound can bind to the active sites of enzymes, either inhibiting or activating their catalytic activity. For example, it may inhibit kinase activity by occupying the ATP-binding site, preventing phosphorylation of target proteins. Additionally, 2-Cyclopropyl-6-isopropylpyrimidin-4-ol can interact with DNA-binding proteins, influencing the transcription of specific genes and thereby modulating cellular functions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Cyclopropyl-6-isopropylpyrimidin-4-ol can change over time. This includes its stability, degradation, and long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific environmental conditions. Long-term exposure to 2-Cyclopropyl-6-isopropylpyrimidin-4-ol can lead to sustained changes in cellular functions, such as altered gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of 2-Cyclopropyl-6-isopropylpyrimidin-4-ol vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects, such as enhanced cellular function and protection against oxidative stress. At higher doses, it can induce toxic or adverse effects, including cellular damage and apoptosis. Threshold effects have been observed, where a specific dosage range is required to achieve the desired biological activity without causing toxicity .
Metabolic Pathways
2-Cyclopropyl-6-isopropylpyrimidin-4-ol is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. This compound can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that may have distinct biological activities. Additionally, 2-Cyclopropyl-6-isopropylpyrimidin-4-ol can influence metabolic pathways by modulating the activity of key enzymes, thereby affecting the overall metabolic balance within cells .
Transport and Distribution
Within cells and tissues, 2-Cyclopropyl-6-isopropylpyrimidin-4-ol is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the localization and accumulation of the compound in particular cellular compartments. For instance, transporters may mediate the uptake of 2-Cyclopropyl-6-isopropylpyrimidin-4-ol into cells, while binding proteins can sequester it in specific organelles, influencing its biological activity .
Subcellular Localization
The subcellular localization of 2-Cyclopropyl-6-isopropylpyrimidin-4-ol is critical for its activity and function. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the nucleus, where it can interact with DNA and transcription factors, or to the mitochondria, where it can influence metabolic processes. The precise localization of 2-Cyclopropyl-6-isopropylpyrimidin-4-ol within cells determines its specific biological effects .
特性
IUPAC Name |
2-cyclopropyl-4-propan-2-yl-1H-pyrimidin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O/c1-6(2)8-5-9(13)12-10(11-8)7-3-4-7/h5-7H,3-4H2,1-2H3,(H,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSUSRTOHJSLCID-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=O)NC(=N1)C2CC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




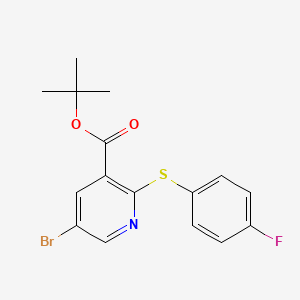

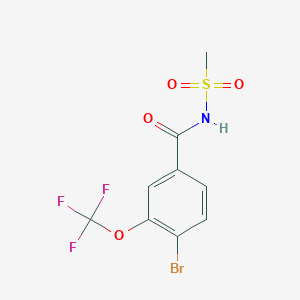
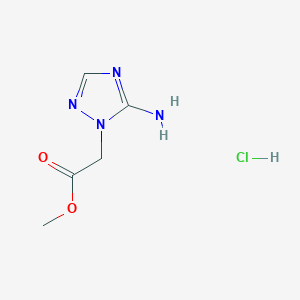


![1-[7-(3-Methoxyphenyl)-9-[(1-methyl-3-piperidinyl)methoxy]-2,3-dihydro-1,4-benzoxazepin-4(5H)-yl]-1-propanone](/img/structure/B1486956.png)
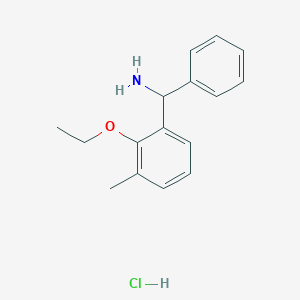

![[4-[[(2,5-Difluorobenzoyl)amino]methyl]phenyl]boronic acid](/img/structure/B1486961.png)
![2-Isopropoxy-4-methyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyrimidine](/img/structure/B1486962.png)

